Acid Red 52
Description
Classification and Chemical Nomenclature of Acid Red 52
The systematic classification and nomenclature of this compound are essential for understanding its chemical identity and relationships with other compounds. It is known by numerous names, reflecting its various applications and historical contexts in industry and research.
This compound is chemically classified as a xanthene dye. ranbarr.comworlddyevariety.comproductingredients.comewg.org Dyes in this class are characterized by a core xanthene heterocyclic structure. The structure of this compound features a xanthene core modified with two diethylamino groups and sulfonate substituents. These sulfonate groups are crucial as they enhance the dye's water solubility and stability. The manufacturing process involves the condensation of 4-Formylbenzene-1,3-disulfonic acid with 3-(Diethylamino)phenol, followed by dehydration with sulfuric acid and oxidation using ferric chloride, ultimately forming the sodium salt. worlddyevariety.com It is considered an aminoxanthene dye and is available as a dark red or brown powder. worlddyevariety.comemperordye.comsigmaaldrich.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | nih.govsuprabank.org |
| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | chemimpex.comranbarr.comworlddyevariety.comnih.gov |
| Molecular Weight | 580.65 g/mol | chemimpex.comworlddyevariety.comsigmaaldrich.comnih.gov |
| CAS Number | 3520-42-1 | chemimpex.comworlddyevariety.comnih.gov |
| Colour Index (C.I.) | 45100 | chemimpex.comworlddyevariety.comsigmaaldrich.comnih.gov |
| Appearance | Dark red to brown powder | worlddyevariety.comemperordye.compylamdyes.com |
| Solubility | Soluble in water and ethanol | ranbarr.comworlddyevariety.compylamdyes.comchembk.com |
| Maximum Absorbance (λmax) | ~565 nm | wikipedia.org |
| Maximum Emission (λem) | ~585 nm | medchemexpress.com |
Reflecting its broad use, this compound is identified by an extensive list of synonyms in academic literature and commercial catalogs. The most prevalent synonym in biological research is Sulforhodamine B (SRB). chemimpex.comnih.govtcichemicals.comspectrumchemical.com
Table 2: Common Synonyms for this compound
| Synonym | Source(s) |
|---|---|
| Sulforhodamine B | chemimpex.comnih.govtcichemicals.comspectrumchemical.com |
| C.I. This compound | nih.govcymitquimica.com |
| Lissamine Rhodamine B | nih.gov |
| Acid Rhodamine B | nih.govmedkoo.com |
| Kiton Red 620 | wikipedia.org |
| Xylene Red B | nih.gov |
| Food Red 106 | nih.gov |
| Japan Red 106 | cymitquimica.com |
| Pontacyl Brilliant Pink | nih.gov |
Xanthene Dye Classification and Derivatives
Historical Context of this compound in Scientific Applications
Historically, this compound was predominantly used as a colorant in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon. worlddyevariety.comemperordye.com Its applications also extended to coloring leather and paper products. worlddyevariety.com In its early scientific use, it was recognized as a fluorochrome and employed as a histological dye for staining tissues. nih.gov Beyond textiles and basic research, it was used to create daylight fluorescent pink pigments and served as a magenta dye in ink-jet printing formulations. nih.gov
Significance of this compound in Contemporary Research Disciplines
The importance of this compound in modern science has transitioned from its role as a simple dye to a sophisticated tool in cellular and molecular biology. Its strong red fluorescence and high water solubility make it an excellent polar tracer for investigating cell morphology and neuronal pathways. alibaba.comwikipedia.orgspectrumchemical.combiotium.comxrdyes.com
A primary application in contemporary research is the Sulforhodamine B (SRB) assay. sigmaaldrich.comwikipedia.orgglpbio.com This colorimetric assay is a widely used and cost-effective method for in vitro cytotoxicity screening and quantifying cell density. sigmaaldrich.comglpbio.comchemsrc.com The principle of the SRB assay relies on the ability of the dye to bind stoichiometrically to basic amino acids of cellular proteins under mildly acidic conditions. sigmaaldrich.combiotium.comglpbio.com The amount of dye extracted from stained cells is directly proportional to the total cellular protein mass, which allows for the calculation of cell proliferation and cytotoxicity. sigmaaldrich.commedchemexpress.comglpbio.com This makes the SRB assay a valuable tool for screening the effects of chemotherapeutic agents, small molecules, and gene expression modulation on cell growth. medchemexpress.comglpbio.comchemsrc.com
Furthermore, this compound is utilized in fluorescence microscopy and as a fluorescent probe in environmental science to study wastewater treatment processes. ontosight.aicymitquimica.com Its potential is also being explored in materials science for the development of novel dyes and as a photocatalyst. chemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCTESRRZBPHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-88-3 (Parent) | |
| Record name | C.I. Acid Red 52 | |
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DSSTOX Substance ID |
DTXSID7021235 | |
| Record name | C.I. Acid Red 52 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Brown powder; [MSDSonline] | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |
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| Record name | Acid Red 52 | |
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CAS No. |
3520-42-1, 11119-62-3 | |
| Record name | C.I. Acid Red 52 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acid Red | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | C.I. Acid Red 52 | |
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| Record name | Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium, sodium salt | |
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| Record name | ACID RED 52 | |
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Synthetic Methodologies and Chemical Transformations of Acid Red 52
Established Synthetic Pathways for Acid Red 52
The production of this compound is primarily achieved through two well-established methods: a sulfonation-based synthesis and a process involving condensation and oxidation.
Sulfonation-Based Synthesis of the Xanthene Core
The most common industrial method for synthesizing this compound involves the sulfonation of Rhodamine B. This process enhances the water solubility and stability of the final dye. The synthesis proceeds through the following key stages:
Sulfonation: Rhodamine B is treated with concentrated sulfuric acid. This step introduces sulfonate groups (–SO₃⁻) onto the xanthene structure.
Neutralization: The resulting sulfonated intermediate is then neutralized with sodium hydroxide (B78521) to form the sodium salt of this compound.
Purification: The dye is purified through processes like solvent extraction, hot water washing, drying, and milling to achieve the desired quality.
| Parameter | Optimal Range | Purpose |
| Sulfonation Temperature | 80–100°C | To facilitate the attachment of sulfonate groups. |
| Neutralization pH | 7.5–8.5 | To ensure the complete formation of the sodium salt. |
| Molar Ratio (Rhodamine B:H₂SO₄) | 1:2–1:3 | To ensure complete sulfonation. |
Condensation and Oxidation Approaches
An alternative synthetic route for this compound involves the condensation of 4-Formylbenzene-1,3-disulfonic acid with 3-(Diethylamino)phenol. vulcanchem.comworlddyevariety.com This is followed by dehydration and oxidation steps. vulcanchem.comworlddyevariety.com
The key steps in this process are:
Condensation: 4-Formylbenzene-1,3-disulfonic acid and 3-(Diethylamino)phenol are condensed to form an initial product. vulcanchem.comworlddyevariety.com
Dehydration: The condensation product undergoes dehydration using sulfuric acid. vulcanchem.comworlddyevariety.com
Oxidation: An oxidizing agent, such as ferric chloride, is used to facilitate the formation of the final xanthene structure. vulcanchem.comworlddyevariety.com
Salt Formation: The product is converted to its sodium salt to yield the commercial dye. vulcanchem.comworlddyevariety.com
Derivatization Strategies and Novel Compound Synthesis
Researchers have explored various ways to modify the chemical structure of this compound to create new compounds with unique properties. These strategies include halogenation and other functional group modifications.
Halogenation Reactions: Monobrominated Derivatives
The introduction of halogen atoms, such as bromine, into the this compound structure has been a subject of study. The bromination of this compound can lead to the formation of monobrominated derivatives. tandfonline.comnih.gov Research has identified 4′-brominated this compound (4′BrAR) as a potential product of such reactions. tandfonline.comnih.gov The structure of this derivative was confirmed using techniques like liquid chromatography/time-of-flight mass spectrometry (LC/ToF-MS) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy. tandfonline.comnih.gov The presence of these monobrominated derivatives has been detected in some food products, prompting further investigation into their properties. tandfonline.comnih.gov
A transition-metal-free method for creating N-substituted unsymmetrical sulforhodamine fluorophores has been developed using a monobrominated sulfoxanthene dye and amines through direct SNAr-type reactions. researchgate.net This "postamination" technique allows for the rapid creation of a variety of multifunctional red-emitting rhodamine analogues. researchgate.net
Functional Group Modifications
Modifications to the functional groups of this compound, also known as Sulforhodamine B, are undertaken to alter its properties for specific applications. The sulfonate groups (–SO₃⁻) are particularly important as they can be used for binding the dye to other molecules. researchgate.net
One common modification involves converting the sulfonic acid groups into more reactive forms, such as sulfonyl chlorides. For instance, Sulforhodamine B can be treated with agents like phosphorus oxychloride or oxalyl chloride to produce Sulforhodamine B acid chloride. researchgate.netnih.gov This reactive intermediate can then be coupled with amines to form stable sulfonamide linkages, enabling the conjugation of the dye to various biomolecules and polymer supports. researchgate.netnih.gov This approach is valuable for creating fluorescent labels and probes. nih.gov
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for synthesizing dyes like this compound. bio-conferences.org These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. bio-conferences.org
One notable innovation in the synthesis of xanthene dyes is the use of boric acid as a catalyst. This method has been shown to replace traditional acid catalysts, leading to a significant reduction in waste and an improved atom economy, with yields as high as 97.5% being reported. Another key aspect of green synthesis is the recycling of solvents. The recovery of solvents like methanol (B129727) and triethylene glycol through distillation can cut raw material costs by 30–40%.
Furthermore, the use of microwave irradiation as a heating method has been explored to accelerate the synthesis of rhodamine derivatives. ijcce.ac.ir This technique has been shown to dramatically reduce reaction times from hours to minutes and decrease the amount of concentrated sulfuric acid required, making the process more economical and environmentally benign. ijcce.ac.ir The application of photocatalysis, using this compound itself as a photocatalyst under visible light, has also been investigated for certain chemical transformations, highlighting the potential for developing greener catalytic systems. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization of Acid Red 52
Spectrophotometric Analyses and Spectral Properties
Spectrophotometry is a cornerstone in the analysis of colored compounds like Acid Red 52, providing valuable information about its electronic structure and concentration.
Ultraviolet-Visible Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in characterizing the chromophore of this compound, which is the part of the molecule responsible for its color. The color of this compound arises from its extended conjugated π-system within the xanthene core. This system absorbs light in the visible region of the electromagnetic spectrum.
The maximum absorption wavelength (λmax) of this compound is consistently reported in the range of 564 to 568 nm in aqueous solutions. tcichemicals.comalfa-chemistry.compreprints.org Specifically, a λmax of 566 nm has been noted in a 1.5g/L ammonium (B1175870) acetate (B1210297) solution. tcichemicals.comalfa-chemistry.com Some studies have also reported a λmax of 554 nm and 570 nm. deepakchemtex.inchembk.com The exact λmax can be influenced by the solvent and pH of the solution. This absorption corresponds to the vibrant red color of the dye in solution. chemimpex.com The molar absorptivity, a measure of how strongly the chemical species absorbs light at a given wavelength, is a key parameter. For this compound, an absorbance value (E1%1cm) of at least 1,800 is specified for a 1.5g/L ammonium acetate solution at its λmax. tcichemicals.comalfa-chemistry.comtcichemicals.com
Table 1: UV-Visible Spectral Properties of this compound
| Parameter | Value | Solution Conditions | Reference(s) |
|---|---|---|---|
| Maximum Absorption Wavelength (λmax) | 564.0 to 568.0 nm | 1.5g/L Ammonium Acetate Solution | tcichemicals.comalfa-chemistry.comtcichemicals.com |
| 566 nm | 1.5g/L Ammonium Acetate Solution | tcichemicals.comalfa-chemistry.com | |
| 568 nm | Aqueous Solution | preprints.org | |
| 554 nm | Not Specified | deepakchemtex.in | |
| 570 nm | Not Specified | chembk.com | |
| 530 nm | Not Specified | scioninstruments.com | |
| Absorbance (E1%1cm) | min. 1,800 | 1.5g/L Ammonium Acetate Solution at λmax | tcichemicals.comalfa-chemistry.comtcichemicals.com |
Fluorescence Spectroscopy in Research Applications
This compound is highly fluorescent, a property that makes it a valuable tool in various research applications. It is known to be an efficient fluorescent dye. alfa-chemistry.com Upon excitation with light of a suitable wavelength, it emits light of a longer wavelength. The maximum emission wavelength is reported to be around 600 nm. chembk.com
This strong red fluorescence is utilized in techniques like fluorescence microscopy and flow cytometry. It also serves as a fluorescent marker in biological studies and as a pH indicator. chemimpex.com The fluorescence properties of this compound, such as its quantum yield and lifetime, are crucial for these applications. The dye's fluorescence can be quenched by certain molecules, a phenomenon that can be exploited to develop sensitive probes for detecting specific DNA sequences or proteins. acs.org
The difference between the maximum excitation and emission wavelengths is known as the Stokes shift. While specific values for this compound's Stokes shift are not consistently reported in the provided results, a large Stokes shift is generally desirable for fluorescent probes to minimize self-absorption and background interference. rsc.orgmdpi.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from other compounds and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purity assessment of this compound. tcichemicals.com Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. scioninstruments.comsielc.comsielc.com
Several HPLC methods have been developed for the analysis of this compound. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium acetate or phosphate (B84403) buffer. sielc.comsielc.comscioninstruments.com The composition of the mobile phase can be run in a gradient, where the proportion of the organic solvent is increased over time to elute the components. scioninstruments.com Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector set at the λmax of the dye, often around 530 nm or 254 nm. scioninstruments.comscioninstruments.com The purity of this compound is often specified as greater than 98.0% by HPLC. tcichemicals.comalfa-chemistry.comchemimpex.com
Table 2: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference(s) |
|---|---|---|
| Column | C18 reverse phase | scioninstruments.comsielc.comscioninstruments.com |
| Mobile Phase | Acetonitrile and Water with an acid (e.g., phosphoric or formic acid) or buffer (e.g., ammonium acetate) | sielc.comsielc.comscioninstruments.com |
| Detection | Diode Array Detector (DAD) or UV-Vis Detector at 530 nm or 254 nm | scioninstruments.comscioninstruments.com |
| Purity Specification | >98.0% | tcichemicals.comalfa-chemistry.comchemimpex.com |
Structural Elucidation Techniques
To confirm the chemical structure of this compound, various spectroscopic techniques are utilized, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used for the structural elucidation of organic compounds like this compound. europa.eumdpi.com
While specific detailed ¹H and ¹³C NMR spectral data for this compound were not extensively available in the search results, the general application of these techniques is well-established for confirming the identity and structure of such dyes. europa.eunih.gov For complex molecules, 2D NMR techniques are often employed to establish connectivity between different atoms. core.ac.uk The interpretation of NMR spectra involves analyzing chemical shifts, coupling constants, and signal integrations to piece together the molecular structure. nih.govyoutube.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups within the this compound molecule, also known as Sulforhodamine B. The FTIR spectrum of this compound reveals several characteristic absorption bands that correspond to the specific vibrational modes of its molecular structure.
In studies analyzing materials that have adsorbed this compound, FTIR is used to understand the interaction between the dye and the adsorbent. For instance, when phosphate-based materials were used for the removal of this compound, FTIR analysis identified the characteristic bands of phosphate groups (PO₄) around 1042 cm⁻¹ (symmetrical valence vibration) and 1090 cm⁻¹ (antisymmetric valence vibration). preprints.org After adsorption, shifts in these peaks, along with the appearance of new peaks corresponding to the dye, can confirm the successful binding of this compound to the adsorbent surface.
The FTIR spectrum of this compound itself is complex, reflecting its xanthene core, diethylamino groups, and sulfonate substituents. Key spectral features often include:
O-H and N-H Stretching: Broad bands in the region of 3400-3500 cm⁻¹ can be attributed to the stretching vibrations of hydroxyl (-OH) groups from adsorbed water and N-H groups. preprints.orgmdpi.com
C-H Stretching: Vibrations corresponding to the aromatic and aliphatic C-H bonds are typically observed in the 2800-3000 cm⁻¹ region.
C=O Stretching: A prominent peak near 1650 cm⁻¹ is characteristic of the C=O stretching vibration in the amide I region. acs.org
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the aromatic rings of the xanthene structure.
S=O Stretching: The presence of sulfonate groups (SO₃⁻) is confirmed by strong absorption bands typically found in the 1000-1250 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the C-N bonds in the diethylamino groups are also present in the spectrum.
In a study developing a method for determining carmine (B74029) and rhodamine B in lipstick, the FTIR spectrum of rhodamine B (a closely related compound) showed a characteristic peak for the hydrogen bond stretching at 3360 cm⁻¹, and peaks for methylene (B1212753) and methyl group bending at 1462 cm⁻¹ and 1372 cm⁻¹, respectively. myfoodresearch.com
The table below summarizes some of the key FTIR absorption bands observed for this compound and related structures.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| ~3450 | O-H Stretching (adsorbed water) | preprints.org |
| ~1640 | H-O-H Bending (adsorbed water) | preprints.org |
| ~1650 | C=O Stretching (Amide I) | acs.org |
| ~1530 | N-H Bending (Amide II) | acs.org |
| 1000 - 1200 | Si-O-Si Vibration (in silica (B1680970) composites) | oatext.com |
| 1042, 1090 | PO₄ Vibrations (in phosphate adsorbents) | preprints.org |
Mass Spectrometry (MS and HRMS) for Molecular Identity and Derivatives
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable tools for the precise determination of the molecular weight and elemental composition of this compound and its derivatives. This compound, with a chemical formula of C₂₇H₂₉N₂NaO₇S₂, has a molecular weight of approximately 580.65 g/mol .
High-resolution mass spectrometry can confirm the molecular identity of this compound with high accuracy. For instance, in a study screening for coloring agents in cosmetics, UHPLC-Q-Orbitrap HRMS was used. The theoretical exact mass for the deprotonated molecule [M-H]⁻ of a related compound was compared to the experimentally measured mass, with deviations of less than 3 ppm, confirming the compound's identity. doi.org For this compound, a measured m/z of 559.15672 was recorded, corresponding to the [M-H]⁻ ion with a mass error of -0.84 ppm. doi.org
MS is also crucial for identifying derivatives and degradation products of this compound. In one study, unknown dyes in pickled vegetables were analyzed using HPLC with diode-array detection and LC/MS. nih.govscience.gov The analysis suggested that a purple dye was a monobrominated derivative of this compound, and a purplish-red dye was its N-desethyl derivative. nih.govscience.gov The structure of the monobrominated derivative was further elucidated as 4'-brominated this compound using LC/ToF-MS and ¹H-NMR spectroscopy. nih.govscience.gov
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The fragmentation patterns of rhodamine dyes are complex. Studies on rhodamine B, a closely related compound, have shown that fragmentation can involve the loss of small neutral alkanes, such as propane (B168953), from the N-alkyl groups. nih.govnih.gov High-resolution MS was able to distinguish the loss of propane (44.04695 u) from the loss of carbon dioxide (43.98983 u), which would have been ambiguous in low-resolution instruments. nih.gov The fragmentation of Sulforhodamine B has also been studied, with a prominent ion at m/z 557.142 being identified. chemrxiv.org
The following table presents mass spectrometry data for this compound and a derivative.
| Compound | Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Reference |
| This compound | [M-H]⁻ | 559.15625 | 559.15672 | -0.84 | doi.org |
| 4'-brominated this compound | [M-H]⁻ | - | - | - | nih.govscience.gov |
Material and Surface Characterization in this compound Studies
X-ray Diffraction (XRD)
X-ray diffraction (XRD) is a powerful technique used to analyze the crystalline structure of materials. In studies involving this compound, XRD is often employed to characterize the adsorbents used for its removal or the materials in which the dye is encapsulated. preprints.orgnih.govsciencegate.app
For example, in a study using co-products of the phosphate industry to adsorb this compound, XRD was used to characterize the solid materials before and after calcination. preprints.org The diffractograms were recorded in the 2θ range of 10-60°. preprints.org Similarly, in the development of polymeric nanocomposites for this compound removal, XRD was used to characterize the neodymium-doped zinc oxide (NZO) nanoparticles. nih.govresearchgate.net
When studying the interaction of this compound with materials like wool, XRD patterns can reveal changes in the material's structure upon dissolution or treatment. For instance, XRD patterns of untreated wool show characteristic peaks for α-keratin and β-keratin. acs.org
The XRD pattern of a material provides information about its phase composition and crystallinity. For example, the XRD pattern of expanded graphite, a material used in quenching studies with Rhodamine B (a related dye), showed a characteristic graphitic peak at a 2θ of 26.3°, corresponding to the (002) plane. rsc.org Another study on Rhodamine-B thin films showed that the powder form has a polycrystalline tetragonal structure, while the thin film is amorphous. uobaghdad.edu.iq
The table below shows XRD peak data for materials used in studies related to rhodamine dyes.
| Material | 2θ (degrees) | Crystalline Plane | Reference |
| Expanded Graphite | 26.3 | (002) | rsc.org |
| Expanded Graphite | 54.1 | (004) | rsc.org |
| Silver Nanoparticles on Expanded Graphite | 38.1 | (111) | rsc.org |
| Silver Nanoparticles on Expanded Graphite | 44.5 | (200) | rsc.org |
| Silver Nanoparticles on Expanded Graphite | 64.5 | (220) | rsc.org |
| Silver Nanoparticles on Expanded Graphite | 77.6 | (311) | rsc.org |
| Cadmium Oxide (annealed at 400°C) | 33.10 | (111) | semanticscholar.org |
| Cadmium Oxide (annealed at 400°C) | 38.56 | (200) | semanticscholar.org |
| Cadmium Oxide (annealed at 400°C) | 55.32 | (220) | semanticscholar.org |
| Cadmium Oxide (annealed at 400°C) | 66.25 | (311) | semanticscholar.org |
| Cadmium Oxide (annealed at 400°C) | 69.52 | (222) | semanticscholar.org |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface morphology and topography of materials. In the context of this compound research, SEM is widely used to visualize the structure of adsorbents, encapsulated dyes, and other materials interacting with the dye. preprints.orgoatext.comnih.gov
For instance, in a study on the adsorption of this compound by phosphate industry co-products, SEM was used to examine the surface morphology of the adsorbent samples. preprints.org In another study, the morphological features of polyaniline-polyvinylpyrrolidone-neodymium/zinc oxide (PAPV-NZO) nanocomposites for this compound removal were confirmed by SEM. nih.govresearchgate.net
SEM imaging can reveal details about particle shape, size, and aggregation. For example, SEM images of inorganic microcapsules containing a latent pigment showed that they were spherical with smooth surfaces, with sizes ranging from 30 to 100 µm. oatext.com The internal core-shell structure of these microcapsules was also observed in fracture surface images. oatext.com
In studies involving the photocatalytic degradation of related rhodamine dyes, SEM is used to characterize the morphology of the photocatalysts. For example, SEM images of WO₃ nanoparticles showed highly agglomerated particles, and the morphology of Fe₃O₄/SiO₂/TiO₂ magnetic nanoparticles was also evaluated using SEM. rsc.org SEM has also been used to study the topography of enamel and dentin surfaces in dental applications where this compound is used as a caries detector dye. jocpd.com
The following table summarizes observations from SEM analyses in various studies related to this compound and similar dyes.
| Material | SEM Observations | Reference |
| Inorganic Microcapsules | Spherical, smooth surface, 30-100 µm in size, hollow core-shell structure. | oatext.com |
| WO₃ Nanoparticles | Highly agglomerated particles. | rsc.org |
| Fe₃O₄/SiO₂/TiO₂ Nanoparticles | Almost monosized particles with an average size of about 30 nm. | |
| Cellulose Acetate Nanofibers | Sub-micron fibers. | nih.gov |
| Rhodamine-B Thin Film | Homogeneous, cauliflower-like nanostructures. | uobaghdad.edu.iq |
Mechanistic and Theoretical Investigations of Acid Red 52
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide powerful tools for understanding the intrinsic properties and reactive behavior of Acid Red 52 (AR52) at a molecular level. These theoretical approaches complement experimental findings, offering insights into electronic structure, reaction pathways, and intermolecular interactions that are often difficult to probe through empirical methods alone.
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is instrumental in predicting the molecular properties and reactivity of dyes like this compound. DFT calculations allow for the determination of ground-state electronic structure parameters, including molecular orbital energies, geometric configurations such as bond lengths and angles, and vibrational frequencies. mdpi.com These parameters are crucial for analyzing structure-activity relationships. mdpi.com
The accuracy of DFT is highly dependent on the choice of functionals and basis sets. mdpi.com For complex molecules like AR52, DFT can elucidate reaction pathways by identifying transition states and calculating the energy barriers associated with them. mdpi.comaip.org This is particularly relevant for understanding degradation mechanisms, where the molecule undergoes chemical transformations. By mapping the potential energy surface, DFT can predict the most likely pathways for reactions such as oxidation or reduction. mdpi.comacs.org For instance, in the context of photocatalysis, DFT can help model the interaction of the dye with a catalyst surface and the subsequent electronic changes that lead to degradation. researchgate.net
Molecular Orbital Analysis (HOMO, LUMO, Energy Gap)
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic transitions of this compound. mdpi.comnih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.compnas.org
The HOMO and LUMO energy levels can be calculated using various computational methods, including DFT. acs.org For dye molecules, the HOMO-LUMO gap is related to the energy required for electronic excitation, which in turn influences the color and photochemical behavior of the compound. nih.govrsc.org In the context of degradation, a lower HOMO-LUMO energy gap can indicate a higher propensity for the dye to be degraded by certain oxidants. nih.gov For example, a study on a different acid dye, Acid blue 113, showed that its high HOMO value and small HOMO-LUMO gaps with ozone and hydroxyl radicals suggested a high likelihood of degradation by these species. nih.gov This type of analysis is crucial for predicting the effectiveness of various advanced oxidation processes in treating wastewater containing AR52.
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.28 | Relates to the molecule's ionization potential and electron-donating capability. mdpi.comnih.gov |
| LUMO Energy | -1.28 | Relates to the molecule's electron affinity and electron-accepting capability. mdpi.comnih.gov |
| HOMO-LUMO Gap | 5.00 | Indicates the molecule's chemical reactivity and the energy of the first electronic transition. pnas.orgnih.gov |
Theoretical Vibrational Spectroscopy
Theoretical vibrational spectroscopy, often performed using DFT calculations, is a valuable tool for interpreting and predicting the infrared (IR) and Raman spectra of this compound. d-nb.info By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the molecule's functional groups. d-nb.info
This theoretical approach can be used to confirm the molecular structure of AR52 and to study changes in its structure upon interaction with other molecules or surfaces. For example, shifts in the vibrational frequencies can indicate the formation of hydrogen bonds or other intermolecular interactions. In a study of different dyes, Raman spectroscopy was successfully used to differentiate between structurally similar compounds, and the experimental spectra were consistent with the known molecular structures. researchgate.net For AR52, theoretical vibrational spectroscopy could be employed to understand its interaction with textile fibers or with catalysts in degradation processes.
Monte Carlo Simulations for Interfacial Interactions
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. acs.org In the context of this compound, MC simulations can be used to model the complex interactions at interfaces, such as the adsorption of the dye onto a solid surface. researchgate.netresearchgate.net This method is particularly useful for studying the equilibrium properties of systems with many degrees of freedom. acs.org
MC simulations can provide insights into the preferred orientation and conformation of AR52 molecules at an interface, as well as the thermodynamics of the adsorption process. nih.govacs.org For instance, simulations could be used to determine the free energy of association between the dye and a textile fiber or a photocatalyst particle. nih.gov By modeling the system at the molecular level, MC simulations can help to elucidate the driving forces behind these interactions, such as electrostatic forces, van der Waals interactions, and hydrogen bonding. acs.orgnih.gov This information is valuable for designing more effective dyeing processes or for developing new materials for the removal of AR52 from wastewater. researchgate.net
Photochemical Reaction Mechanisms
The study of the photochemical reaction mechanisms of this compound is crucial for understanding its stability when exposed to light and for developing effective methods for its degradation in wastewater treatment.
Photostability and Photodegradation Kinetics
This compound is known to be susceptible to photodegradation, a process where the dye molecule is broken down upon exposure to light. researchgate.net The rate of this degradation can be influenced by several factors, including the intensity and wavelength of the light, the pH of the solution, and the presence of other substances that can act as photosensitizers or catalysts. uva.nlmdpi.com
The kinetics of photodegradation are often studied by monitoring the decrease in the dye's concentration over time, which can be measured by its absorbance of light. nih.gov In many cases, the degradation process can be described by pseudo-first-order kinetics, particularly at low dye concentrations. uva.nlnih.gov However, at higher concentrations, the reaction mechanism can become more complex. uva.nl Studies on the photodegradation of other dyes have shown that the process can be significantly accelerated in the presence of photocatalysts like titanium dioxide (TiO2), which generate highly reactive species such as hydroxyl radicals upon irradiation. researchgate.net The degradation of AR52 can also be influenced by the medium in which it is dissolved, with some studies showing that degradation can be faster on a substrate like paper or cotton compared to in solution. uva.nl
| Factor | Effect on Degradation Rate | Reference |
|---|---|---|
| Light Intensity | Higher intensity generally leads to a faster degradation rate. | uva.nl |
| Wavelength | Shorter wavelengths (higher energy) often result in faster degradation. | uva.nl |
| pH | Can significantly influence the reaction rate, with optimal pH varying for different dyes and degradation processes. | |
| Dye Concentration | Higher concentrations can sometimes lead to lower degradation efficiency due to light screening effects. | uva.nlmdpi.com |
| Presence of Catalysts | Photocatalysts like TiO2 can dramatically increase the degradation rate. | researchgate.net |
Role of this compound as a Photocatalyst
This compound, also known as Sulforhodamine B, has been identified as an effective organocatalyst for chemical transformations under visible light irradiation. researchgate.net Its utility as a photocatalyst stems from its ability to absorb light and initiate redox reactions. Specifically, when irradiated with yellow light, this compound can effectively catalyze the acetalization of various aldehydes. researchgate.netepa.gov This photocatalytic approach offers a green chemistry alternative to traditional methods, which often require harsh reaction conditions, high catalyst loading, and involve complex workup procedures. researchgate.netresearchgate.net The process leverages abundant and sustainable alcohols as both solvents and coupling agents, featuring low catalyst loading and short reaction times at room temperature. researchgate.netepa.gov
The mechanism is believed to involve the generation of an acidic species in situ upon light irradiation, which then catalyzes the reaction. acs.org Studies on similar dye-sensitized reactions suggest that the excited state of the dye can initiate electron transfer processes, leading to the formation of reactive intermediates that drive the desired chemical transformation. researchgate.net
Research has demonstrated the efficacy of this compound as a photocatalyst for the acetalization of a broad range of aldehydes, including aromatic, heteroaromatic, and aliphatic types. researchgate.netacs.org Acetalization is a crucial reaction in organic synthesis for the protection of aldehyde functional groups. researchgate.netresearchgate.net
Under yellow light irradiation and at room temperature, this compound catalyzes the reaction between aldehydes and alcohols to form the corresponding acetals with high efficiency. researchgate.net This method has successfully produced a wide array of both acyclic and cyclic acetals in yields ranging from 75% to 93%. researchgate.netepa.gov The reaction is notable for its mild conditions and chemoselectivity, as it proceeds efficiently for aldehydes while leaving ketones unaffected. researchgate.netacs.org The use of sustainable alcohols as both the reactant and the solvent, combined with a low catalyst loading and simple procedure, positions this method as a significant advancement in green catalytic systems. researchgate.netepa.gov
Table 1: Yields of Acetalization Reactions Using this compound as a Photocatalyst
| Aldehyde Reactant | Alcohol Reactant | Product Type | Yield (%) |
|---|---|---|---|
| Aromatic Aldehydes | Alcohols | Acyclic/Cyclic Acetals | 75-93 |
| Heteroaromatic Aldehydes | Alcohols | Acyclic/Cyclic Acetals | 75-93 |
| Aliphatic Aldehydes | Alcohols | Acyclic/Cyclic Acetals | 75-93 |
This table summarizes the reported yields for the photocatalytic acetalization of various aldehydes using this compound, demonstrating its broad applicability and high efficiency. researchgate.netepa.gov
Oxidative and Reductive Degradation Pathways
Advanced Oxidation Processes (AOPs) are effective methods for the degradation of this compound in aqueous solutions. researchgate.net These processes utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex dye molecule. mdpi.com Studies have investigated the efficacy of various oxidants, such as sodium hypochlorite (B82951) (NaOCl) and hydrogen peroxide (H₂O₂), in decolorizing and reducing the Chemical Oxygen Demand (COD) of water containing this compound. researchgate.net
The efficiency of these AOPs is highly dependent on the pH of the solution. For instance, oxidation with H₂O₂ is most effective at a pH of 12, achieving 98% color removal and 67% COD removal. researchgate.net In contrast, NaOCl works best at a pH of 9.5, resulting in 87% color removal and 53% COD removal. researchgate.net The superior performance of H₂O₂ is attributed to its ability to generate hydroxyl radicals that effectively degrade the xanthene ring and sulfonate groups of the dye molecule. researchgate.net Other AOPs, such as the photo-Fenton process (H₂O₂/UV/Fe²⁺), have also been shown to achieve complete decolorization of xanthene dyes like this compound. researchgate.netresearchgate.net
Table 2: Comparison of AOPs for this compound Degradation
| Oxidant | Optimal pH | Color Removal (%) | COD Removal (%) |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 12.0 | 98 | 67 |
| Sodium Hypochlorite (NaOCl) | 9.5 | 87 | 53 |
This table compares the effectiveness of hydrogen peroxide and sodium hypochlorite in the degradation of this compound under optimal pH conditions. researchgate.net
The degradation of this compound through AOPs involves a stepwise breakdown of the molecule. researchgate.net The initial attack by oxidizing agents like hydroxyl radicals targets the chromophoric groups responsible for the dye's color. researchgate.net This leads to the formation of various colorless intermediates. researchgate.net
The degradation pathway can be delineated as the oxidative cleavage of the chromophore, resulting in the formation of intermediates such as hydroxyl, carbonyl, and ozonide species. researchgate.net Further oxidation breaks these down into smaller molecules like carboxylic acids. researchgate.net For example, studies on the degradation of similar xanthene dyes have identified intermediates like phthalic acid and benzoic acid. researchgate.net Ultimately, complete mineralization can be achieved, converting the organic intermediates into carbon dioxide (CO₂) and water (H₂O). researchgate.netmdpi.com Research on the degradation of the related Acid Orange 52 has also shown that processes like laccase and ultrasound treatment can lead to the demethylation of the dye molecule. researchgate.net
Advanced Oxidation Processes (AOPs)
Interaction Mechanisms in Biological Systems
The interaction of this compound with proteins is a key aspect of its biological activity and its application in certain assays. As Sulforhodamine B, the dye is known to bind stoichiometrically to cellular proteins, a principle that is utilized in cell viability and biomass quantification assays. This binding occurs under mildly acidic conditions.
The forces driving the formation of dye-protein complexes are multifaceted. Studies on the interaction of similar acid dyes with proteins like human serum albumin (HSA) reveal that the binding is often spontaneous. researchgate.net The primary intermolecular forces stabilizing the complex include hydrophobic interactions and hydrogen bonding. researchgate.net Thermodynamic analysis of the binding of C.I. Acid Red 2 to HSA, for example, showed a negative enthalpy change (ΔH) and a positive entropy change (ΔS), which is indicative of the involvement of both hydrogen bonds and hydrophobic forces. researchgate.net The binding potential of dyes is influenced by factors such as net charge for ionic bonding and the distribution of partial atomic charges which creates the potential for hydrogen bonds. researchgate.net These interactions can sometimes induce conformational changes in the protein structure. researchgate.net
Table 3: Illustrative Thermodynamic Parameters for Acid Dye-Protein Binding (C.I. Acid Red 2 and HSA)
| Parameter | Value | Indication |
|---|---|---|
| Binding Constant (K) at 298 K | 2.557 x 10⁵ M⁻¹ | Strong Binding Affinity |
| Enthalpy Change (ΔH) | -4.512 kJ mol⁻¹ | Exothermic reaction, H-bonding involved |
| Entropy Change (ΔS) | 88.38 J mol⁻¹ K⁻¹ | Increased disorder, hydrophobic interactions are dominant |
This table presents thermodynamic data from the study of C.I. Acid Red 2 binding to Human Serum Albumin (HSA), providing a model for the types of forces involved in this compound-protein interactions. researchgate.net
Applications of Acid Red 52 in Biological and Biomedical Research
Cell-Based Assays and Cytotoxicity Screening
One of the most prominent applications of Acid Red 52 is in cell-based assays, particularly for determining cell viability and screening for cytotoxic compounds. ottokemi.com
Sulforhodamine B (SRB) Assay for Cell Viability and Biomass Quantification
The Sulforhodamine B (SRB) assay is a widely used method for measuring cell density and total biomass. ottokemi.comsigmaaldrich.com This technique relies on the ability of SRB, the anionic form of this compound, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. sigmaaldrich.comscispace.com The amount of dye incorporated by the cells is directly proportional to the total protein mass, which in turn correlates with the cell number. sigmaaldrich.commedchemexpress.com
The SRB assay offers a simple, accurate, and reproducible method for assessing cell viability. sigmaaldrich.com The protocol involves fixing the cells with trichloroacetic acid (TCA), staining with an SRB solution, washing away the unbound dye, and then solubilizing the protein-bound dye with a basic solution like Tris base. sigmaaldrich.comglpbio.com The absorbance of the solubilized dye is then measured spectrophotometrically, providing a quantitative measure of the cellular biomass. sigmaaldrich.comselleckchem.com An increase or decrease in cell number directly corresponds to a change in the amount of incorporated dye, indicating the level of cytotoxicity or proliferation. sigmaaldrich.com
Table 1: Key Steps of the Sulforhodamine B (SRB) Assay
| Step | Description | Purpose |
|---|---|---|
| Cell Fixation | Cells are treated with cold trichloroacetic acid (TCA). glpbio.com | To fix the cells and precipitate cellular proteins. |
| Staining | Fixed cells are incubated with a solution of Sulforhodamine B. sigmaaldrich.com | The dye binds to the basic amino acid residues of the proteins. scispace.com |
| Washing | Unbound dye is removed by washing with a dilute acetic acid solution. medchemexpress.com | To ensure that only the protein-bound dye remains. |
| Solubilization | The protein-bound dye is solubilized using a basic solution (e.g., Tris base). sigmaaldrich.comselleckchem.com | To release the dye for quantification. |
| Quantification | The absorbance of the solubilized dye is measured using a spectrophotometer. sigmaaldrich.comselleckchem.com | To determine the amount of dye, which is proportional to the cell biomass. |
Applications in Drug Screening and Cellular Proliferation Studies
The SRB assay is a valuable tool for high-throughput drug screening to evaluate the cytotoxic effects of potential therapeutic compounds. nih.gov Its efficiency and sensitivity make it suitable for testing a large number of small molecules or chemotherapeutic agents on adherent cell lines. The assay can effectively determine the impact of these compounds on cell proliferation. medchemexpress.com
Furthermore, the SRB assay is utilized in studies investigating the modulation of gene expression, such as gene knockdown or upregulation, and its effect on cell growth. glpbio.com It has also been applied to study the effects of microRNA (miRNA) replacement on cellular proliferation. glpbio.com The assay's ability to quantify changes in cell number makes it a cornerstone in research focused on cancer cell proliferation and the efficacy of anticancer drugs. ottokemi.comscispace.com For example, it has been used in proliferation assays with the MCF-7 human breast adenocarcinoma cell line. ottokemi.com
Fluorescent Labeling and Bioimaging
The strong red fluorescence of this compound makes it a highly effective tool for fluorescent labeling and bioimaging in various biological research applications. ontosight.aichemimpex.com
Fluorescence Microscopy and Flow Cytometry Applications
This compound is widely used as a fluorescent stain in both fluorescence microscopy and flow cytometry. ontosight.ai Its bright fluorescence allows for the clear visualization and analysis of cells and their components. ontosight.aiontosight.ai In fluorescence microscopy, it serves as a label for proteins and other biological molecules, enabling researchers to study their localization and interactions within the cell. ontosight.ai
In flow cytometry, this compound is employed as a fluorescent marker for cell sorting and analysis. ontosight.ai This technique allows for the rapid analysis of individual cells within a heterogeneous population as they pass through a laser beam. nih.gov The fluorescent signal from the dye helps in identifying and quantifying specific cell populations.
Visualization of Cellular Structures and Components
As a biological stain, this compound is instrumental in visualizing various cellular structures. chemimpex.com It has been shown to be a particularly sensitive stain for the primary and secondary granules in cells of granulocytic origin, such as neutrophils, where the granules stain a brilliant pink. nih.gov In eosinophils, the granules appear dark red. nih.gov This specificity makes it a valuable tool in hematology and pathology for identifying and studying different types of granulocytes. nih.gov The dye can also stain Auer rods, which are abnormal inclusions found in the cytoplasm of leukemic myeloblasts, a bright red. nih.gov
Use as a Fluorescent Tracer in Biological Systems
This compound is also utilized as a fluorescent tracer in biological systems. avantorsciences.comspectrumchemical.com Due to its polar nature, it is often used as a membrane-impermeable tracer. medchemexpress.com This property is particularly useful for studying processes that involve membrane integrity and transport. Its high water solubility and stability across a wide pH range further enhance its utility as a tracer.
Specialized Staining in Histology and Pathology
This compound, a xanthene dye, has proven to be a valuable tool in specialized staining techniques within histology and pathology, particularly for the identification and characterization of specific blood cell types and their abnormalities. nih.govsci-hub.se Its utility stems from its ability to intensely and selectively stain certain cellular components, making them easily distinguishable under microscopic examination. sci-hub.se
Staining of Granulocytic Cells and Granules
This compound is recognized as a highly sensitive stain for the primary and secondary granules of granulocytes found in blood and bone marrow. nih.gov When applied as a single agent stain to preparations of blood and bone marrow, it demonstrates a distinct staining pattern for different types of granulocytic cells. nih.govsci-hub.se
Research has shown the following staining characteristics:
Neutrophilic Granulocytes : The primary and secondary granules in cells of neutrophilic origin stain a brilliant pink. nih.gov
Eosinophilic Granulocytes : The granules within eosinophils take on a dark red coloration. nih.gov
Leukemic Myeloblasts : In cases of acute myeloblastic leukemia, myeloblasts that also test positive for myeloperoxidase and specific esterase activity show a few bright red staining granules with this compound. nih.govsci-hub.se
The intense coloration imparted to these granules by this compound allows for their clear visualization and differentiation from other cell types present in the samples. sci-hub.se The most precise and intense staining of granules is reportedly achieved when cells are fixed with Bouin's solution prior to the staining procedure. sci-hub.se This staining is stoichiometric, meaning the fluorescence intensity is proportional to the content of basic cytoplasmic proteins within the granulocytes, which can also be analyzed using flow cytometry. bas.bg
Table 1: Staining Characteristics of this compound on Granulocytic Cells
| Cell Type | Component | Staining Color |
|---|---|---|
| Neutrophil | Primary & Secondary Granules | Brilliant Pink |
| Eosinophil | Granules | Dark Red |
| Leukemic Myeloblast | Granules | Bright Red |
| Leukemic Promyelocyte | Auer Rods | Bright Red |
Research in Nucleic Acid Interactions: DNA Aptamer Studies
Beyond its applications in traditional staining, this compound plays a role in the field of molecular biology, specifically in research involving nucleic acid aptamers. tcichemicals.com Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. wikipedia.orgnih.gov
This compound has been utilized in the context of DNA aptamer research. tcichemicals.com Notably, it was involved in a study focused on the isolation of a fluorophore-specific DNA aptamer that also exhibited weak redox activity. tcichemicals.com The fluorescent nature of this compound makes it a useful target or probe in such studies, where researchers aim to select and characterize DNA sequences that can specifically recognize and interact with small molecules like dyes. tcichemicals.comnih.gov
Applications of Acid Red 52 in Environmental Science and Engineering
Wastewater Treatment and Dye Removal Technologies
The removal of Acid Red 52 from aqueous environments is a critical area of research in environmental science and engineering. Various technologies have been explored to mitigate the impact of this dye on ecosystems.
Adsorption Studies for this compound Remediation
Adsorption has emerged as a promising and environmentally friendly method for treating wastewater containing dyes. mdpi.com This process involves the accumulation of the dye molecules onto the surface of a solid material, known as an adsorbent.
One study investigated the use of co-products from the phosphate (B84403) industry as adsorbents for this compound. preprints.orgresearchgate.net The research demonstrated that phosphate waste rock could effectively remove the dye, achieving a maximum retention capacity of 18.4 mg/g. preprints.orgresearchgate.net In another approach, polymeric nanocomposites, specifically polyaniline-polyvinylpyrrolidone-neodymium/zinc oxide (PAPV-NZO), were synthesized and tested for their dye removal efficiency. researchgate.net These nanocomposites exhibited a high adsorption capacity, effectively removing this compound from aqueous solutions. researchgate.net
Adsorption Kinetics Modeling (e.g., Pseudo-Second-Order)
To understand the rate at which this compound is adsorbed, researchers employ kinetic models. The pseudo-second-order model has been frequently found to best describe the adsorption process of this compound onto various adsorbents. preprints.orgresearchgate.netresearchgate.net This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. iwaponline.com
In a study using phosphate industry co-products, the experimental data for this compound adsorption was well-described by the pseudo-second-order model, as indicated by high regression coefficient (R²) values greater than 0.99. preprints.org This suggests that the adsorption process is likely controlled by chemical interactions. Similarly, research on polymeric nanocomposites also found that the adsorption of this compound followed the pseudo-second-order kinetic model. researchgate.net
Adsorption Isotherm Modeling (e.g., Langmuir Isotherm)
Adsorption isotherms are crucial for describing how a dye distributes between the liquid phase and the solid adsorbent at equilibrium. The Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface, has been successfully applied to this compound adsorption. preprints.orgresearchgate.netresearchgate.netnih.gov
Studies utilizing phosphate co-products as adsorbents found that the Langmuir model accurately identified the adsorption isotherms of this compound. preprints.orgresearchgate.net This was also the case for the adsorption of the dye onto polymeric nanocomposites. researchgate.net The applicability of the Langmuir model suggests that a finite number of identical and energetically equivalent adsorption sites are available on the surface of these adsorbents.
Thermodynamic Parameters of Adsorption
Thermodynamic studies provide insight into the spontaneity and nature of the adsorption process. Key parameters such as Gibbs Free Energy (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are evaluated.
For the adsorption of this compound onto phosphate waste rock, the process was found to be spontaneous and exothermic. preprints.orgresearchgate.net The negative enthalpy values confirmed the exothermic nature of the adsorption. mdpi.com In another study involving polymeric nanocomposites, the removal of this compound was determined to be an endothermic and spontaneous process, associated with increasing randomness at the solid-liquid interface. researchgate.net
| Adsorbent | ΔH° (kJ/mol) | ΔS° (J/K·mol) | Process Nature |
| Phosphate Waste Rock | -1.10 | -16.20 | Spontaneous and Exothermic preprints.org |
| Polymeric Nanocomposites | >0 | >0 | Spontaneous and Endothermic researchgate.net |
| Fe/C-based Composites | -28.1 to -74.3 | - | Spontaneous and Exothermic mdpi.com |
Optimization of Adsorption Parameters (pH, Concentration, Adsorbent Dosage)
The efficiency of this compound removal by adsorption is significantly influenced by several operational parameters. Optimizing these parameters is crucial for maximizing dye removal.
pH: The pH of the solution plays a critical role. For instance, the removal of this compound using polymeric nanocomposites was found to be most effective under acidic conditions, specifically at pH 2.0, achieving a removal capacity of 99.6%. researchgate.net
Initial Dye Concentration: The initial concentration of the dye affects the adsorption capacity. Generally, the amount of dye adsorbed per unit mass of adsorbent increases with the initial dye concentration until saturation is reached. uctm.edu
Adsorbent Dosage: The amount of adsorbent used also impacts the removal efficiency. An increase in adsorbent dosage typically leads to a higher percentage of dye removal due to the increased availability of adsorption sites. preprints.org However, at very high dosages, agglomeration of adsorbent particles can occur, leading to a reduction in the effective surface area. preprints.org
| Parameter | Optimal Condition for PAPV-NZO Nanocomposite | Reference |
| pH | 2.0 | researchgate.net |
| Adsorbent Dosage | 50 mg | researchgate.net |
| Initial Dye Concentration | 80 ppm | researchgate.net |
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ijcce.ac.irmdpi.com These processes have shown great potential for the degradation of this compound.
Studies have investigated the use of oxidants like sodium hypochlorite (B82951) (NaOCl) and hydrogen peroxide (H₂O₂) for the degradation of this compound. researchgate.net Oxidation with H₂O₂ at a pH of 12 resulted in a 98% color removal and a 67% reduction in Chemical Oxygen Demand (COD). researchgate.net NaOCl at a pH of 9.5 achieved an 87% color removal and a 53% COD removal. researchgate.net The degradation mechanism involves the breakdown of the dye's chromophoric groups into smaller, colorless molecules such as carboxylic acids, and ultimately to CO₂ and H₂O. researchgate.net
The photo-Fenton process has also been explored and demonstrated effectiveness in reducing the concentration of this compound in wastewater. Furthermore, photocatalytic degradation using a TiO₂/AC (titanium dioxide/activated carbon) nanocomposite has been shown to follow first-order kinetics according to the Langmuir-Hinshelwood model. researchgate.net Another study on the degradation of Acid Red 73, a similar azo dye, found that a US/PS/Fe₃O₄@AC system achieved nearly 100% decolorization within 10 minutes under optimal conditions. acs.org
Photo-Fenton Treatment
Development of Novel Adsorbent Materials
Adsorption is a widely used physical process for dye removal due to its simplicity, efficiency, and cost-effectiveness. researchgate.net Research has focused on developing novel, low-cost adsorbents from industrial byproducts and synthesizing advanced nanocomposites with high adsorption capacities.
Industrial co-products, often considered waste, can be repurposed as low-cost adsorbents for wastewater treatment. preprints.orgresearchgate.netresearchgate.netsciencegate.app Phosphate waste rock, a byproduct of the phosphate industry, has been successfully tested for the removal of this compound from wastewater. preprints.orgresearchgate.netresearchgate.netsciencegate.app
Experimental data revealed that this material can effectively adsorb the dye, with a maximum retention capacity of 18.4 mg per gram of the adsorbent. preprints.orgresearchgate.netresearchgate.netsciencegate.app However, thermal treatment of the phosphate waste rock, such as calcination, was found to be detrimental to its adsorption capabilities, reducing the removal capacity by 60% to 70%. preprints.orgresearchgate.netresearchgate.net The adsorption process was found to be spontaneous and exothermic. preprints.orgresearchgate.netsciencegate.app Kinetic studies showed that the adsorption process is well-described by a pseudo-second-order model, while the Langmuir model best fits the adsorption isotherm data. preprints.orgresearchgate.netsciencegate.app
Table 3: Adsorption Characteristics of Phosphate Waste Rock for this compound
| Parameter | Finding |
|---|---|
| Adsorbent | Phosphate Waste Rock |
| Maximum Adsorption Capacity | 18.4 mg/g preprints.orgresearchgate.netresearchgate.netsciencegate.app |
| Kinetic Model | Pseudo-second-order preprints.orgresearchgate.netsciencegate.app |
| Isotherm Model | Langmuir preprints.orgresearchgate.netsciencegate.app |
| Thermodynamic Nature | Spontaneous and exothermic preprints.orgresearchgate.netsciencegate.app |
Polymeric nanocomposites are advanced materials engineered to have superior properties for applications like dye removal. Their high surface area and tailored functional groups make them highly effective adsorbents.
Researchers have synthesized polymeric nanocomposites such as polyaniline-polyvinylpyrrolidone (PAPV) and a modified version incorporating neodymium-doped zinc oxide (PAPV-NZO) for the effective removal of this compound. researchgate.netnih.gov The PAPV-NZO nanocomposite, in particular, demonstrated a significantly higher dye removal rate compared to the base PAPV composite. researchgate.netnih.gov This enhanced performance is attributed to the incorporation of the neodymium-doped zinc oxide (NZO) nanoparticles, which improve the material's electrical conductivity, stability, and surface area. researchgate.netnih.gov
The adsorption process using PAPV-NZO was highly pH-dependent, with optimal performance observed in acidic conditions. researchgate.netnih.gov At a pH of 2, the nanocomposite achieved a remarkable removal efficiency of 99.6%. researchgate.netnih.gov The kinetic data for the adsorption process followed a pseudo-second-order model, and the equilibrium data were best described by the Langmuir isotherm model, suggesting a monolayer adsorption process. researchgate.netnih.gov The maximum adsorption capacity of the PAPV-NZO nanocomposite for this compound was determined to be 159.36 mg/g, highlighting its potential as a highly effective adsorbent for dye-polluted water. researchgate.netnih.gov
Table 4: Research Findings on PAPV-NZO Nanocomposite for this compound Removal
| Parameter | Research Finding |
|---|---|
| Adsorbent | Polyaniline-polyvinylpyrrolidone-neodymium/zinc oxide (PAPV-NZO) researchgate.netnih.gov |
| Optimal pH | 2 researchgate.netnih.gov |
| Removal Efficiency at Optimal pH | 99.6% researchgate.netnih.gov |
| Maximum Adsorption Capacity (q_max) | 159.36 mg/g researchgate.netnih.gov |
| Kinetic Model | Pseudo-second-order researchgate.netnih.gov |
| Isotherm Model | Langmuir researchgate.netnih.gov |
Synthesis and Application of Polymeric Nanocomposites
Neodymium/Zinc Oxide (NZO) Doped Nanocomposites (PAPV-NZO)
In the realm of advanced materials for environmental remediation, polymeric nanocomposites have shown promise for the effective removal of dyes from aqueous solutions. researchgate.net One such development involves the use of Polyaniline-Polyvinylpyrrolidone-Neodymium/Zinc Oxide (PAPV-NZO) nanocomposites for the adsorption of this compound. researchgate.net
Researchers synthesized these nanocomposites by incorporating Neodymium-doped Zinc Oxide (NZO) into a Polyaniline-Polyvinylpyrrolidone (PAPV) copolymer matrix through an oxidative polymerization technique. researchgate.net The addition of NZO enhances the conductivity, stability, and surface area of the resulting PAPV-NZO nanocomposite. researchgate.net This enhanced surface area is crucial for the adsorption process, providing more sites for the dye molecules to bind.
Studies comparing the dye removal efficiency of PAPV and PAPV-NZO have demonstrated the superior performance of the doped nanocomposite. researchgate.net The increased adsorption capacity of PAPV-NZO is attributed to the synergistic effects between the polymer matrix and the NZO nanoparticles. researchgate.net The investigation into the removal of this compound using these nanocomposites considered various parameters such as contact time, adsorbent dosage, initial dye concentration, and pH to determine the optimal conditions for dye removal. researchgate.net
Below is a table summarizing the components and their roles in the PAPV-NZO nanocomposite for this compound removal.
| Component | Chemical Name | Role in Nanocomposite |
| PAPV | Polyaniline-Polyvinylpyrrolidone | Copolymer matrix providing a stable structure. |
| NZO | Neodymium-doped Zinc Oxide | Enhances conductivity, stability, and surface area for improved adsorption. |
| This compound | Sodium 4-(6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl)benzene-1,3-disulfonate | The target pollutant (dye) to be removed from the aqueous solution. researchgate.net |
Monitoring and Detection in Environmental Samples
The intrinsic fluorescence of this compound makes it a useful compound for monitoring and detection in various environmental applications. biosynth.comavantorsciences.com
This compound serves as a fluorescent probe for studying wastewater treatment processes. biosynth.com Its fluorescence intensity is known to increase when it binds to adsorbent materials like activated carbon. biosynth.com This property allows researchers to quantify the adsorption process and evaluate the efficiency of different treatment materials. The dye's strong red fluorescence is also valuable in microscopy and flow cytometry applications.
In one study, byproducts from the phosphate industry were investigated as low-cost adsorbents for the removal of this compound from textile effluents. preprints.org The adsorption capacity of these materials was evaluated, and the process was found to be spontaneous and exothermic. preprints.org The kinetics of the adsorption followed a pseudo-second-order model, while the Langmuir model best described the adsorption isotherms. preprints.org
Optimizing the detection limits of this compound in complex environmental matrices, such as wastewater, is crucial for accurate environmental monitoring. Various analytical techniques are employed for this purpose, with efforts focused on enhancing sensitivity and minimizing interference from other substances present in the sample. rsc.org
Method validation for determining organic contaminants in water often involves assessing linearity, limits of detection (LOD), and limits of quantification (LOQ). rsc.orgresearchgate.net For instance, a dispersive liquid-liquid microextraction (DLLME) method coupled with ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has been developed and optimized for the determination of organic contaminants. rsc.org The optimization of factors such as the type and volume of extraction and disperser solvents, as well as sample pH, is critical to achieving low detection limits. rsc.org
The following table presents a hypothetical example of optimized conditions for the detection of a similar organic contaminant in water, illustrating the parameters that are typically fine-tuned.
| Parameter | Optimized Value |
| Extraction Solvent | Tetrachloroethylene (195 µL) |
| Disperser Solvent | Acetonitrile (B52724) (1439 µL) |
| Sample pH | 5.8 |
| Detection Limits | 0.11–0.48 µg L⁻¹ |
This table is illustrative and based on a method developed for general organic contaminants, highlighting the types of parameters optimized for sensitive detection in environmental samples. rsc.org
Use as a Fluorescent Probe for Wastewater Treatment Processes
Green Chemistry Principles in this compound Environmental Applications
The application of green chemistry principles is essential for developing environmentally benign and sustainable methods for the use and treatment of chemicals like this compound. kahedu.edu.innih.gov Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. kahedu.edu.in
In the context of this compound, green chemistry principles can be applied in several ways:
Use of Greener Solvents: Promoting the use of safer solvents like water or bio-based solvents in processes involving this compound to reduce environmental pollution and health risks. nih.gov
Catalysis: Employing catalysts to facilitate chemical reactions under milder conditions, thereby reducing energy consumption and waste generation. mygreenlab.org For example, this compound itself has been used as a photocatalyst under yellow light irradiation for the efficient acetalization of aldehydes with alcohols, a process that minimizes waste and uses sustainable reagents. researchgate.net
Waste Prevention: Designing processes that minimize the generation of waste. nih.gov This includes using waste products from one process as raw materials for another, such as utilizing phosphate industry byproducts for this compound adsorption. preprints.org
Design for Degradation: Developing dyes and other chemical products that are designed to degrade into non-harmful substances after their intended use, preventing their persistence and accumulation in the environment. mygreenlab.org
Recent research has focused on eco-friendly innovations in the synthesis and application of dyes. For instance, microwave-assisted synthesis and the use of zeolite catalysts in sulfonation processes can significantly reduce reaction times and the use of harsh chemicals.
The table below outlines some of the twelve principles of green chemistry and their relevance to the environmental applications of this compound. nih.gov
| Green Chemistry Principle | Application in the Context of this compound |
| 1. Waste Prevention | Utilizing industrial byproducts for dye adsorption to minimize waste. preprints.orgnih.gov |
| 3. Less Hazardous Chemical Synthesis | Developing synthetic routes that use less toxic reagents. nih.gov |
| 5. Safer Solvents and Auxiliaries | Using water as a solvent in treatment processes where possible. nih.gov |
| 9. Catalysis | Using photocatalysts for dye degradation and exploring the catalytic properties of this compound itself. researchgate.netmygreenlab.org |
| 10. Design for Degradation | Researching the degradation pathways of this compound to ensure it breaks down into benign products. mygreenlab.org |
Research in Advanced Materials Science Utilizing Acid Red 52
Development of Innovative Dyes and Pigments
The distinct chemical structure of Acid Red 52 makes it a valuable platform for chemical research aimed at creating new dyes and pigments. chemimpex.com Researchers are exploring modifications of the compound to develop dyes with enhanced properties, such as improved environmental compatibility. While this compound is known for its brilliant magenta or bluish-red hue and strong dyeing power, its inherent lightfastness is relatively poor. ranbarr.com This has prompted research into creating derivatives or new formulations that retain the desired color while improving stability. The goal is to produce dyes that are not only vibrant but also resistant to fading from exposure to light and washing. chemimpex.comzdhchem.com
The development process often involves altering the dye's molecular structure or integrating it with other chemical moieties to enhance its performance characteristics for specific applications, from textiles to advanced optical materials. ranbarr.com
Integration into Polymeric and Nanostructured Materials
One notable application is in environmental remediation. Researchers have successfully synthesized polymeric nanocomposites for the effective removal of this compound from aqueous solutions. nih.gov In one study, polyaniline-polyvinylpyrrolidone (PAPV) and a nanocomposite variant incorporating neodymium-doped zinc oxide (PAPV-NZO) were developed. nih.govresearchgate.net The PAPV-NZO composite demonstrated superior performance in removing the dye from water, an enhancement attributed to the increased conductivity, stability, and surface area provided by the nanoparticles. nih.govresearchgate.net The maximum adsorption capacity of the PAPV-NZO nanocomposite was found to be 159.36 mg/g under optimal conditions. nih.gov
| Parameter | Optimal Condition/Value |
|---|---|
| Optimal pH | 2.0 |
| Removal Capacity at Optimal pH | 99.6% |
| Adsorbent Dosage | 50 mg |
| Initial Dye Concentration | 80 ppm |
| Maximum Adsorption Capacity (Langmuir model) | 159.36 mg g-1 |
| Kinetic Model | Pseudo-second order |
Another approach in materials science is the encapsulation of this compound to improve its stability. In one study, the dye was encapsulated within polystyrene microcapsules (PS-MCs) to test its light resistance against an inorganic-material-microencapsulated pigment. oatext.com This research highlights the use of polymeric structures to protect the dye from degradation. Furthermore, nanostructured electrodes have been developed for the sensitive detection of this compound. researchgate.net A multi-walled carbon nanotube (MWCNT) modified carbon paste electrode showed remarkable sensitivity for detecting the dye, demonstrating the utility of integrating it with advanced nanomaterials for analytical purposes. researchgate.net
Photostability Studies in Material Science Contexts
The photostability, or lightfastness, of a dye is a critical property in materials science, determining its durability and suitability for various applications. researchgate.net this compound is known to have relatively low lightfastness, with ratings often cited as 2-3 on a scale where 8 is the highest. ranbarr.compylamdyes.com This susceptibility to fading has made it a subject of numerous photostability studies. researchgate.netacs.org Fading is typically caused by exposure to visible and ultraviolet light, which can lead to the photodegradation of the dye's core chemical structure. researchgate.net
Research has shown that the stability of this compound can be influenced by the substrate it is on and the presence of other materials. For instance, studies have explored encapsulating dyes in inorganic capsules, which can offer better protection against UV degradation compared to organic polymer capsules like polystyrene. oatext.com
The substrate to which this compound is applied plays a crucial role in its photostability. Studies have investigated the photofading of this compound on common substrates like paper and textiles such as cotton and nylon. zdhchem.comresearchgate.netacs.org When the dye is deposited from a solution onto a substrate like paper, distinct spectral changes occur, indicating an interaction between the dye and the substrate material. researchgate.net
Research on nylon yarns dyed with this compound showed it to be the most fugitive (least light-stable) compared to anthraquinone (B42736) and metal complex dyes. acs.org The rate of fading was quantified by measuring the decrease in color strength after exposure to light over several days.
| Substrate/Material | Fastness Rating/Observation | Source |
|---|---|---|
| General | Lightfastness: 1-3 (AATCC scale, 8 is highest) | pylamdyes.com |
| Wool Fabric | Light Fastness: 3 (Grade) | cncolorchem.com |
| Nylon Fabric | Identified as the most fugitive dye in a comparative study. | acs.org |
| Paper | Spectral changes and photofading observed. | researchgate.net |
| Polystyrene Microcapsules | Transmittance decreased by ~30% after 24 hours of UV exposure, indicating decomposition. | oatext.com |
To systematically study the photostability of dyes like this compound, researchers use laboratory setups that mimic real-world environmental conditions, particularly exposure to sunlight. researchgate.neteuropa.eu This involves using controlled light sources and measuring the changes in the dye's color or absorbance over time.
A common technique is to use cellophane films as a transparent and easy-to-handle mimic for studying dye fading on substrates like paper or cotton. researchgate.net The spectral changes and photofading properties of this compound in cellophane have been shown to be similar to those on paper, validating its use as a model substrate for spectroscopic studies. researchgate.net Light-resistance tests often involve irradiating samples with ultraviolet (UV) light at a specific wavelength and intensity for a set duration. oatext.com For example, in a study testing encapsulated this compound, samples were irradiated with UV light at a wavelength of 365 nm and an intensity of 614 µW/cm². oatext.com The change in the material's transmittance at the dye's maximum absorption wavelength (around 560 nm for this compound) was then recorded over time to quantify fading. oatext.com Such controlled experiments are essential for understanding the mechanisms of photodegradation and for developing strategies to improve the photostability of dye-integrated materials. mdpi.comnih.gov
| Method/Parameter | Description | Source |
|---|---|---|
| Model Substrate | Cellophane film used as a transparent mimic for paper and cotton. | researchgate.net |
| UV Irradiation Source | Ultraviolet rays with a wavelength of 365 nm. | oatext.com |
| UV Intensity | 614 µW/cm2 | oatext.com |
| Measurement Technique | Recording the temporal change of the UV/VIS transmittance spectrum at the maximum absorption wavelength (560 nm for this compound). | oatext.com |
| Exposure Duration | Samples irradiated for up to 24 hours to observe significant degradation. | oatext.com |
Considerations for Academic Research with Acid Red 52
Quality Control and Reference Standards in Research
The foundation of any reliable scientific study is the quality of its starting materials. For research involving Acid Red 52, the purity and characterization of the dye are paramount. Commercial suppliers often provide specifications that are crucial for researchers to consider.
High-performance liquid chromatography (HPLC) is a common method used to assess the purity of this compound, with research-grade products typically exceeding 98% purity. cymitquimica.com Variations in dye content or the presence of impurities can significantly affect experimental results, particularly in sensitive colorimetric assays like the SRB assay, where the amount of bound dye is directly proportional to the total cellular protein. jmb.or.krchemsrc.com
Reference standards play a vital role in quality control, providing a benchmark against which laboratory reagents can be compared. Organizations like LGC Standards offer this compound reference materials produced in accordance with internationally recognized standards such as ISO/IEC 17025, which certifies the competence of the manufacturer. lgcstandards.comlgcstandards.com Using a certified reference standard allows for the validation of analytical methods and ensures consistency across different experiments and laboratories. Key quality parameters provided by suppliers are essential for researchers to evaluate when selecting a reagent.
Table 1: Supplier Specifications and Quality Parameters for this compound
| Parameter | Specification | Source(s) |
|---|---|---|
| Synonyms | Sulforhodamine B, Xylene Red, C.I. 45100 | cymitquimica.com |
| CAS Number | 3520-42-1 | lgcstandards.comspectrumchemical.com |
| Molecular Formula | C₂₇H₂₉N₂NaO₇S₂ | spectrumchemical.comworlddyevariety.combiosynth.com |
| Molecular Weight | 580.65 g/mol | worlddyevariety.combiosynth.commedkoo.com |
| Purity (Typical) | >98.0% (HPLC) | cymitquimica.com |
| Appearance | Dark red to brown powder | worlddyevariety.commedkoo.comchembk.com |
| Lambda max (λmax) | 564.0 to 568.0 nm (in ammonium (B1175870) acetate (B1210297) solution) | |
Reproducibility and Standardization of Experimental Protocols
Reproducibility is a cornerstone of scientific integrity, and the standardization of experimental protocols is essential to achieve it. ahajournals.org In research using this compound, this is particularly relevant for the Sulforhodamine B (SRB) assay, which is widely used in cytotoxicity and cell proliferation studies. creative-bioarray.comtaylorandfrancis.com The SRB assay is valued for being simple, reproducible, and having a stable end-point. biotium.comtaylorandfrancis.com
The protocol involves fixing cells with trichloroacetic acid (TCA), staining total cellular protein with SRB, and then solubilizing the bound dye for colorimetric measurement. creative-bioarray.comchemsrc.com To ensure reproducibility, every step of this process must be standardized. Key parameters that require strict control include cell seeding density, incubation times, and the concentrations of TCA and SRB solutions. creative-bioarray.comresearchgate.net For example, studies have shown that optimizing cell numbers is critical for obtaining a reliable sigmoidal dose-response curve in drug screening assays. researchgate.net
The National Cancer Institute has adopted the SRB assay for its in vitro antitumor drug screening program, highlighting its reliability when standardized. jmb.or.kr The process involves the stoichiometric binding of the dye to basic amino acid residues of cellular proteins under mildly acidic conditions. creative-bioarray.combiotium.comchemsrc.com The amount of bound dye, and therefore the measured absorbance, provides an estimate of the total protein mass, which is related to the cell number. biotium.comjmb.or.kr
Table 2: Key Parameters for Standardization of the Sulforhodamine B (SRB) Assay
| Step | Parameter | Recommended Standardization | Source(s) |
|---|---|---|---|
| Cell Seeding | Cell Density | Optimized for linear growth during the assay period (e.g., 10,000 cells/well). | researchgate.net |
| Cell Fixation | Fixative | Cold Trichloroacetic Acid (TCA), typically 10% to 50%. | creative-bioarray.comchemsrc.comtaylorandfrancis.com |
| Fixation Time | At least 1 hour at 4°C. | creative-bioarray.com | |
| Staining | SRB Concentration | Typically 0.04% or 0.4% (w/v) in 1% acetic acid. | creative-bioarray.comtaylorandfrancis.com |
| Staining Time | 30 minutes at room temperature. | creative-bioarray.com | |
| Washing | Wash Solution | 1% (v/v) acetic acid to remove unbound dye. | creative-bioarray.comchemsrc.com |
| Solubilization | Solubilizer | 10 mM Tris base solution. | creative-bioarray.com |
| Measurement | Wavelength | Absorbance read at an appropriate wavelength (e.g., 540 nm). | creative-bioarray.com |
Documenting all experimental parameters, including the lot numbers of reagents like this compound, is crucial for enabling other researchers to reproduce the findings. ahajournals.org
Regulatory Frameworks and Research Ethics
The use of chemical compounds in research is governed by regulatory frameworks and ethical considerations. This compound, under its Colour Index name CI 45100, is regulated for use in specific applications, such as cosmetics. europa.eu In the European Union, it is listed in Annex IV of the Cosmetics Directive (EC 1223/2009), which specifies the coloring agents allowed in cosmetic products. europa.eumdpi.com Regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) and the US Food and Drug Administration (FDA) establish guidelines based on extensive reviews. mdpi.comeuropa.eulgcstandards.com
While these regulations primarily target consumer products, they inform the safety data sheets (SDS) and handling protocols that are essential in a research setting. Adherence to institutional guidelines for chemical safety, handling, and waste disposal is an ethical and legal requirement for all researchers.
From a research ethics perspective, there is an imperative to use well-characterized and high-quality reagents to ensure the integrity of scientific data. Using a dye of unknown or variable purity can lead to erroneous results, contributing to the problem of irreproducibility in science. ahajournals.org This is particularly pertinent when research findings could form the basis for further studies. ahajournals.org Therefore, the ethical responsibility of a researcher includes not only the welfare of human or animal subjects but also the generation of robust, reliable, and reproducible data, which begins with the careful selection and quality control of reagents like this compound.
Q & A
Q. What are the critical considerations for synthesizing and characterizing Acid Red 52 in laboratory settings?
To ensure reproducibility, synthesis protocols must detail reaction conditions (e.g., pH, temperature, stoichiometry) and purification steps (e.g., recrystallization, chromatography). Characterization requires spectroscopic methods (UV-Vis for λmax determination ), HPLC for purity analysis (>95% recommended for experimental consistency ), and structural validation via NMR or FTIR. For new derivatives, elemental analysis and mass spectrometry are mandatory to confirm molecular identity .
Q. How should researchers design experiments to assess this compound’s photostability under varying environmental conditions?
Controlled experiments should isolate variables (light intensity, wavelength, pH, oxygen levels) using factorial design . Replicate measurements (n ≥ 3) are essential to account for instrumental variability. Accelerated aging studies under UV/visible light (e.g., 500 W/m² for 48 hours) with periodic sampling can model degradation kinetics. Data should be analyzed via first-order kinetics, reporting half-life (t½) and degradation products identified via LC-MS .
Methodological Tip: Use actinometry to calibrate light sources and validate irradiation doses .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s adsorption efficiency across different substrates?
Contradictions often arise from substrate heterogeneity or measurement artifacts. Apply ANOVA to compare adsorption means across substrates, followed by post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Report effect sizes (e.g., Cohen’s d) to quantify practical significance. For method-dependent discrepancies, use Bland-Altman plots to assess agreement between techniques .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in this compound’s toxicity profiles reported in aquatic toxicity studies?
Discrepancies may stem from organism-specific sensitivities or exposure durations. Conduct meta-analyses of existing data to identify confounding variables (e.g., dissolved organic matter, temperature). Validate findings via standardized bioassays (e.g., Daphnia magna acute toxicity tests) under OECD guidelines, ensuring full disclosure of experimental conditions (e.g., pH 7.0 ± 0.2, 20°C) .
Q. What advanced methodologies are suitable for elucidating this compound’s degradation pathways in advanced oxidation processes (AOPs)?
Combine time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy) to track reactive oxygen species (ROS) generation. Use density functional theory (DFT) to model bond cleavage sites and predict intermediates. Validate pathways via isotopic labeling (e.g., ¹⁸O-H₂O) and high-resolution mass spectrometry (HRMS) .
Key Consideration: Control for radical scavengers (e.g., bicarbonate ions) that may skew degradation kinetics .
Q. How should researchers optimize this compound’s detection limits in complex matrices (e.g., wastewater) while minimizing matrix interference?
Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) for pre-concentration. Validate recovery rates (>80%) using spike-and-recovery experiments. For quantification, use matrix-matched calibration curves to correct for signal suppression/enhancement in LC-MS/MS .
Advanced Tip: Apply machine learning (e.g., partial least squares regression) to deconvolute overlapping spectral peaks in complex samples .
Methodological Best Practices
- Reproducibility: Document all experimental parameters (e.g., reagent lot numbers, instrument calibration dates) in supplementary materials .
- Ethical Reporting: Disclose funding sources and potential conflicts of interest per COPE guidelines .
- Data Transparency: Share raw datasets (e.g., spectral files, chromatograms) via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
